(1-(1-(Pyridin-2-yl)ethyl)piperidin-4-yl)methanol
Overview
Description
(1-(1-(Pyridin-2-yl)ethyl)piperidin-4-yl)methanol is an organic compound characterized by the presence of a piperidine ring fused to a pyridine ring, with an appended hydroxymethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-(1-(Pyridin-2-yl)ethyl)piperidin-4-yl)methanol typically involves the reaction of pyridine derivatives with piperidine under controlled conditions. One common method includes the alkylation of piperidine with a pyridine derivative, followed by reduction to introduce the hydroxymethyl group. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
(1-(1-(Pyridin-2-yl)ethyl)piperidin-4-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.
Substitution: The pyridine and piperidine rings can undergo substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halogenating agents for substitution reactions. The conditions typically involve controlled temperatures and specific solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups onto the pyridine or piperidine rings .
Scientific Research Applications
(1-(1-(Pyridin-2-yl)ethyl)piperidin-4-yl)methanol has several scientific research applications, including:
Pharmaceutical Research: It serves as a key intermediate in the synthesis of novel pharmaceuticals, targeting a range of medical conditions.
Chemical Research: The compound is used in the study of reaction mechanisms and the development of new synthetic methodologies.
Biological Research: It is utilized in the investigation of biological pathways and the development of new biochemical assays.
Mechanism of Action
The mechanism of action of (1-(1-(Pyridin-2-yl)ethyl)piperidin-4-yl)methanol involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain receptors or enzymes, modulating their activity. This can lead to various biological effects, depending on the specific targets involved .
Comparison with Similar Compounds
Similar Compounds
(1-(1-(Pyridin-2-yl)ethyl)piperidin-2-yl)methanol: This compound is similar in structure but differs in the position of the hydroxymethyl group on the piperidine ring.
2-Piperidinemethanol, 1-(1-(2-pyridinyl)ethyl): Another similar compound with slight variations in the structure.
Uniqueness
(1-(1-(Pyridin-2-yl)ethyl)piperidin-4-yl)methanol is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in the development of new pharmaceuticals and chemical research .
Properties
IUPAC Name |
[1-(1-pyridin-2-ylethyl)piperidin-4-yl]methanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c1-11(13-4-2-3-7-14-13)15-8-5-12(10-16)6-9-15/h2-4,7,11-12,16H,5-6,8-10H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYZMMHCFCIVGAY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=N1)N2CCC(CC2)CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301242828 | |
Record name | 4-Piperidinemethanol, 1-[1-(2-pyridinyl)ethyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301242828 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1289388-62-0 | |
Record name | 4-Piperidinemethanol, 1-[1-(2-pyridinyl)ethyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1289388-62-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Piperidinemethanol, 1-[1-(2-pyridinyl)ethyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301242828 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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